1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

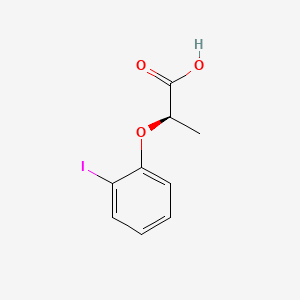

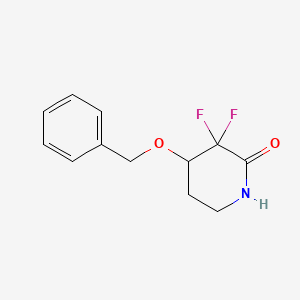

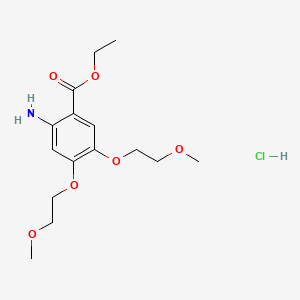

1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carbaldehyde is a chemical compound with the molecular formula C11H9NO2 and a molecular weight of 187.198 . It is intended for research use only and is not suitable for human or veterinary use.

Molecular Structure Analysis

The molecular structure of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carbaldehyde consists of an isoquinoline backbone with a carbaldehyde group at the 6-position and a methyl group at the 2-position . The exact structure can be determined using various spectroscopic techniques.

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carbaldehyde include a molecular weight of 187.198 . Further properties such as melting point, boiling point, solubility, and spectral data can be determined through experimental analysis.

Scientific Research Applications

Antioxidant Applications

The Antioxidant Ethoxyquin and Its Analogues : A review by de Koning (2002) discussed research on ethoxyquin (EQ) and its analogs, including compounds similar to 1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carbaldehyde. Ethoxyquin and its analogs, such as hydroquin, were evaluated for their antioxidant efficacy in preserving fish meal. The study highlighted the importance of these antioxidants in preventing oxidation of unsaturated fatty acids in fish meal, potentially reducing the risk of spontaneous combustion. This research underscores the potential of specific analogs in industrial applications for preserving food quality.

Therapeutic Research

Tetrahydroisoquinolines in Therapeutics : Singh and Shah (2017) reviewed the therapeutic applications of tetrahydroisoquinoline (THIQ) derivatives, noting their importance in drug discovery for cancer and central nervous system (CNS) disorders (Singh & Shah, 2017). Although not directly mentioning 1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carbaldehyde, the paper discusses the broader category of THIQs, which are considered 'privileged scaffolds' in medicinal chemistry. The approval of drugs like trabectedin for soft tissue sarcomas highlights the potential of THIQs in anticancer therapies.

Synthetic Pathways and Chemical Transformations

Fischer Synthesis of Indoles : Fusco and Sannicolo (1978) explored the Fischer synthesis of indoles from arylhydrazones, a process that involves transformations relevant to the synthesis and reactivity of isoquinoline derivatives (Fusco & Sannicolo, 1978). This research provides insights into the synthetic pathways that could be applied to modify or synthesize related compounds, potentially enhancing their utility in various scientific applications.

Environmental and Biodegradation Studies

Applications of Redox Mediators in Treatment of Organic Pollutants : Husain and Husain (2007) discussed the use of redox mediators in conjunction with oxidoreductive enzymes for the degradation of organic pollutants (Husain & Husain, 2007). While this study does not directly mention 1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carbaldehyde, it highlights the potential for chemical compounds to participate in environmental remediation processes. Understanding the interactions between such compounds and redox mediators could lead to more effective strategies for pollutant degradation.

properties

IUPAC Name |

2-methyl-1-oxoisoquinoline-6-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-12-5-4-9-6-8(7-13)2-3-10(9)11(12)14/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSKGJMDBYPHQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C1=O)C=CC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

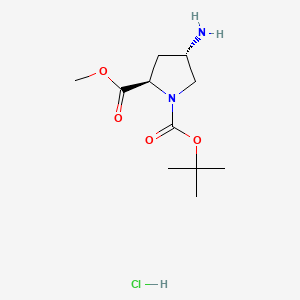

![6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B595486.png)

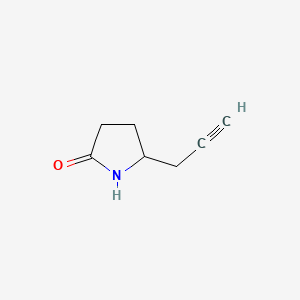

![(R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]](/img/structure/B595492.png)

![7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid 6-[[6-[[6-(7-oxabicyclo[4.1.0]hept-3-ylmethoxy)-6-oxohe](/img/no-structure.png)